molecular formula C10H13ClOS B14764893 (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane

(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane

Cat. No.: B14764893
M. Wt: 216.73 g/mol
InChI Key: YVRVFZWCOAUPGB-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and methyl group attached to a phenyl ring, along with a methylsulfane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxy-5-methylphenol and methylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating certain diseases and conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-ethoxyphenyl)(methyl)sulfane
  • (2-Chloro-5-methylphenyl)(methyl)sulfane
  • (2-Chloro-4-ethoxy-5-methylphenyl)(ethyl)sulfane

Uniqueness

(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

1-chloro-5-ethoxy-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C10H13ClOS/c1-4-12-9-6-8(11)10(13-3)5-7(9)2/h5-6H,4H2,1-3H3

InChI Key

YVRVFZWCOAUPGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)SC)Cl

Origin of Product

United States

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